molecular formula C18H20N2O3 B268393 N-[4-(aminocarbonyl)phenyl]-4-sec-butoxybenzamide

N-[4-(aminocarbonyl)phenyl]-4-sec-butoxybenzamide

Cat. No. B268393
M. Wt: 312.4 g/mol
InChI Key: RQUQKNOHOIOAGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(aminocarbonyl)phenyl]-4-sec-butoxybenzamide, also known as Boc-Lys-OBut, is a chemical compound that has gained significant attention in scientific research due to its diverse applications.

Mechanism of Action

N-[4-(aminocarbonyl)phenyl]-4-sec-butoxybenzamide acts as a competitive inhibitor of enzymes by binding to the active site and preventing substrate binding. It also acts as a protecting group for lysine residues in peptide synthesis, allowing for the selective modification of other amino acids.
Biochemical and Physiological Effects:
N-[4-(aminocarbonyl)phenyl]-4-sec-butoxybenzamide has been shown to have minimal toxicity and is well-tolerated in vivo. It has been used in various animal models to study enzyme inhibition and disease progression. However, its effects on human physiology are not well-understood.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[4-(aminocarbonyl)phenyl]-4-sec-butoxybenzamide is its versatility in peptide synthesis and enzyme inhibition. It is also relatively easy to synthesize and purify, making it a cost-effective option for research. However, its limited solubility in water can make it challenging to work with in aqueous environments. Additionally, its use as a protecting group can result in unwanted side reactions and decreased yields in peptide synthesis.

Future Directions

There are several potential future directions for N-[4-(aminocarbonyl)phenyl]-4-sec-butoxybenzamide research. One area of interest is the development of more potent and selective enzyme inhibitors using N-[4-(aminocarbonyl)phenyl]-4-sec-butoxybenzamide as a scaffold. Additionally, further studies are needed to understand the physiological effects of N-[4-(aminocarbonyl)phenyl]-4-sec-butoxybenzamide and its potential as a therapeutic agent for various diseases. Finally, the development of new synthesis methods and modifications to the N-[4-(aminocarbonyl)phenyl]-4-sec-butoxybenzamide structure may lead to improved properties and applications.

Synthesis Methods

The synthesis of N-[4-(aminocarbonyl)phenyl]-4-sec-butoxybenzamide involves the reaction of N-Boc-L-lysine with 4-sec-butoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain N-[4-(aminocarbonyl)phenyl]-4-sec-butoxybenzamide in high yield and purity.

Scientific Research Applications

N-[4-(aminocarbonyl)phenyl]-4-sec-butoxybenzamide has found diverse applications in scientific research, including peptide synthesis, drug discovery, and enzyme inhibition. It has been used as a protecting group for lysine residues in peptide synthesis, allowing for the selective modification of other amino acids. N-[4-(aminocarbonyl)phenyl]-4-sec-butoxybenzamide has also been used to design and synthesize inhibitors for various enzymes, including matrix metalloproteinases and histone deacetylases, which are implicated in cancer and other diseases.

properties

Product Name

N-[4-(aminocarbonyl)phenyl]-4-sec-butoxybenzamide

Molecular Formula

C18H20N2O3

Molecular Weight

312.4 g/mol

IUPAC Name

4-[(4-butan-2-yloxybenzoyl)amino]benzamide

InChI

InChI=1S/C18H20N2O3/c1-3-12(2)23-16-10-6-14(7-11-16)18(22)20-15-8-4-13(5-9-15)17(19)21/h4-12H,3H2,1-2H3,(H2,19,21)(H,20,22)

InChI Key

RQUQKNOHOIOAGG-UHFFFAOYSA-N

SMILES

CCC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N

Canonical SMILES

CCC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N

Origin of Product

United States

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